molecular formula C32H34Cl2N6O9S2 B609076 MK-0668 mesylate CAS No. 865111-04-2

MK-0668 mesylate

货号 B609076
CAS 编号: 865111-04-2
分子量: 781.677
InChI 键: KHZPBUGRFNTMOR-YHEIIOCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-0668 is an extremely potent and orally active antagonist of very late antigen-4 with picomolar, whole blood activity and slow dissociation rates were discovered by incorporating an amino substituent on the proline fragment of the initial lead structure. This level of potency against the unactivated form of VLA-4 was shown to be sufficient to overcome the poor pharmacokinetic profiles typical of this class of VLA-4 antagonists, and sustained activity as measured by receptor occupancy was achieved in preclinical species after oral dosing.

科学研究应用

Equine Metabolism and Detection in Doping Control

  • Study : "Equine metabolism of the growth hormone secretagogue MK-0677 in vitro and in urine and plasma following oral administration" by Cutler et al. (2022)
  • Findings : This research focused on MK-0677 (Ibutamoren mesylate), examining its metabolism in horses. It identified 14 phase I metabolites in vitro, with 13 found in urine and 9 in plasma post-administration. The study aimed at identifying analytical targets for doping control, revealing that MK-0677 and an O-dealkylated metabolite were largely excreted unconjugated in urine and plasma (Cutler et al., 2022).

Therapeutic Application in Prostate Cancer

  • Study : "Application of Oligonucleotide Microarrays to Assess the Biological Effects of Neoadjuvant Imatinib Mesylate Treatment for Localized Prostate Cancer" by Febbo et al. (2006)
  • Findings : This study used microarrays to assess molecular endpoints following targeted treatment of localized prostate cancer with imatinib mesylate. It found significant gene expression differences and suggests apoptosis of microvascular endothelial cells as a result of the therapy (Febbo et al., 2006).

Role in Primary Cilium Formation and Ciliopathies

  • Study : "The Meckel-Gruber Syndrome proteins MKS1 and meckelin interact and are required for primary cilium formation" by Dawe et al. (2007)
  • Findings : This research explored the role of MKS1 and meckelin proteins in primary cilium formation, highlighting their importance in epithelial morphogenesis and potentially in understanding ciliopathies (Dawe et al., 2007).

Bioavailability Enhancement in Pre-clinical Studies

  • Study : "Aqueous versus non-aqueous salt delivery strategies to enhance oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor in rats" by Chiang et al. (2009)
  • Findings : This study focused on enhancing the oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor through various delivery strategies, emphasizing the importance of water quantity in vivo (Chiang et al., 2009).

属性

CAS 编号

865111-04-2

产品名称

MK-0668 mesylate

分子式

C32H34Cl2N6O9S2

分子量

781.677

IUPAC 名称

(S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid compound with methanesulfonic acid (1:1)

InChI

InChI=1S/C31H30Cl2N6O6S.CH4O3S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34;1-5(2,3)4/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43);1H3,(H,2,3,4)/t22-,26+,27+;/m1./s1

InChI 键

KHZPBUGRFNTMOR-YHEIIOCHSA-N

SMILES

O=C(O)[C@H](CC1=CC=C(NC(C2=C(Cl)C=NC=C2Cl)=O)C=C1)NC([C@H]3N(S(=O)(C4=CC=CC(C#N)=C4)=O)C[C@H](NC5CCC5)C3)=O.CS(=O)(O)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MK0668;  MK 0668;  MK-0668;  MK-0668 Mesylate; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0668 mesylate
Reactant of Route 2
MK-0668 mesylate
Reactant of Route 3
MK-0668 mesylate
Reactant of Route 4
MK-0668 mesylate
Reactant of Route 5
Reactant of Route 5
MK-0668 mesylate
Reactant of Route 6
MK-0668 mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。